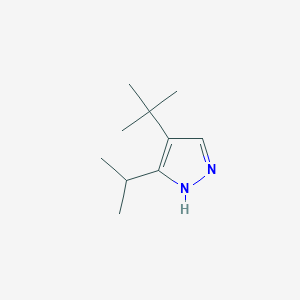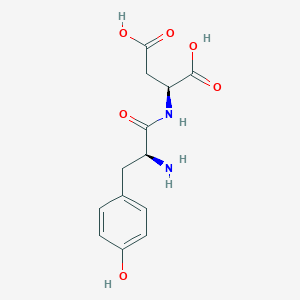
L-tyrosyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosyl-L-aspartic acid typically involves the formation of a peptide bond between L-tyrosine and L-aspartic acid. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected at their reactive sites to prevent unwanted side reactions. A common coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carboxyl groups of L-aspartic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the carboxyl groups in L-aspartic acid can yield the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
L-tyrosyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies and is involved in protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, including its role in modulating immune responses and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, influencing their activity. The phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of L-aspartic acid can form ionic bonds with positively charged residues in proteins .
Vergleich Mit ähnlichen Verbindungen
L-tyrosyl-L-aspartic acid can be compared to other dipeptides such as L-tyrosyl-L-glutamic acid and L-phenylalanyl-L-aspartic acid. While these compounds share similar structural features, this compound is unique due to the presence of both a phenolic hydroxyl group and a carboxyl group, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- L-tyrosyl-L-glutamic acid
- L-phenylalanyl-L-aspartic acid
- L-tyrosyl-L-serine
- L-tyrosyl-L-threonine
Eigenschaften
Molekularformel |
C13H16N2O6 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
InChI-Schlüssel |
QZOSVNLXLSNHQK-UWVGGRQHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


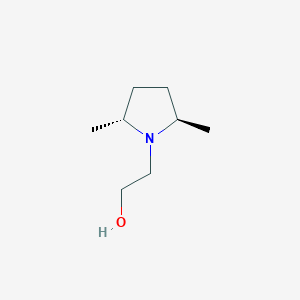


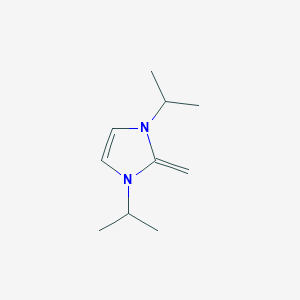
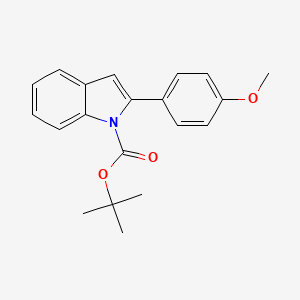
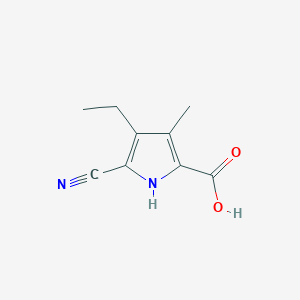
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)


![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)


